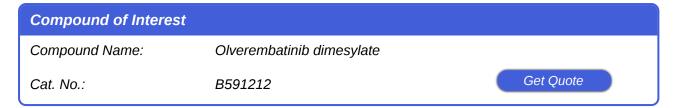


Application Notes and Protocols for In Vivo Administration of Olverembatinib Dimesylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate (formerly HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) demonstrating potent activity against wild-type Bcr-Abl and, notably, the T315I mutation, which confers resistance to many first and second-generation TKIs.[1][2][3] Approved in China for the treatment of chronic myeloid leukemia (CML), olverembatinib is a subject of ongoing research for its potential in various hematological malignancies and solid tumors.[4][5] [6] These application notes provide detailed protocols for the in vivo administration of olverembatinib dimesylate in preclinical animal models, summarize key quantitative data from clinical studies, and illustrate its mechanism of action.

Quantitative Data Summary

The following tables summarize the dosing and efficacy of olverembatinib in both preclinical and clinical settings.

Table 1: Preclinical In Vivo Efficacy of Olverembatinib



Animal Model	Cell Line	Treatment Dose	Administrat ion Route	Key Outcomes	Reference
Murine Allograft	Ba/F3 expressing BCR- ABL1T315I	Not specified	Oral	Significantly prolonged survival of leukemic mice compared to vehicle and imatinib.	[2]
Murine Allograft	Ba/F3 expressing wild-type BCR-ABL1	Not specified	Oral	Suppressed tumor growth.	[2]
Mouse Xenograft	PC12 (SDHB knock-down)	10 and 20 mg/kg (QOD)	Oral	Demonstrate d dose- dependent antitumor activity.	

Table 2: Clinical Dosing Regimens of Olverembatinib



Clinical Trial Phase	Patient Population	Dose Range	Recommen ded Phase 2 Dose (RP2D)	Dosing Schedule	Reference
Phase 1	TKI-resistant CML-CP and CML-AP	1 - 60 mg	40 mg	Every other day (QOD) in 28-day cycles	[1][7]
Phase 2	TKI-resistant CML-CP and CML-AP with T315I mutation	40 mg	40 mg	Every other day (QOD) in 28-day cycles	[1][5]
Phase 1b	CML and Ph+	30, 40, and 50 mg	Not specified	Every other day (QOD)	

Table 3: Clinical Efficacy of Olverembatinib in CML

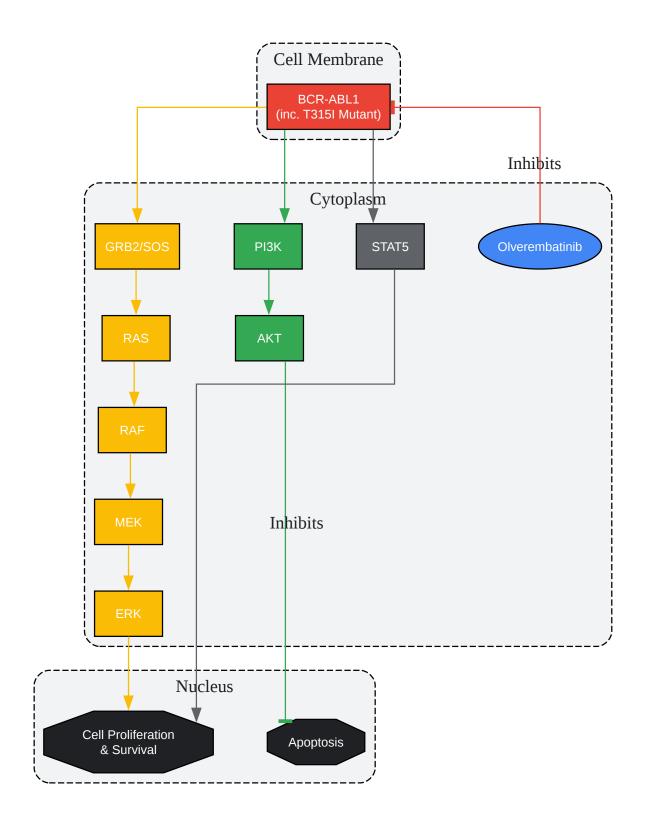
Patient Population	Response Metric	3-Year Cumulative Incidence	Reference
CML-CP	Major Cytogenetic Response (MCyR)	79.0%	[1]
CML-CP	Complete Cytogenetic Response (CCyR)	69.0%	[1]
CML-CP	Major Molecular Response (MMR)	56.0%	[1]
CML-AP	Major Cytogenetic Response (MCyR)	47.4%	[1]
CML-AP	Complete Cytogenetic Response (CCyR)	47.4%	[1]
CML-AP	Major Molecular Response (MMR)	44.7%	[1]



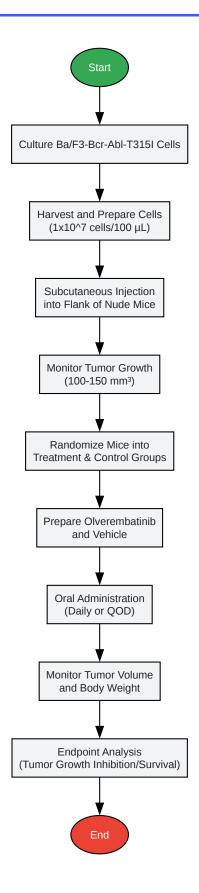
Signaling Pathway

Olverembatinib primarily functions by inhibiting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of CML. Its ability to bind to both the active and inactive conformations of the Abl kinase domain allows it to overcome the T315I "gatekeeper" mutation, which sterically hinders the binding of many other TKIs. Inhibition of Bcr-Abl blocks downstream signaling pathways crucial for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.









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